molecular formula C6H6ClN3O B1267567 2-Chloro-isonicotinic acid hydrazide CAS No. 58481-04-2

2-Chloro-isonicotinic acid hydrazide

Cat. No.: B1267567
CAS No.: 58481-04-2
M. Wt: 171.58 g/mol
InChI Key: MZIIYNBBSHJOLD-UHFFFAOYSA-N
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Description

Significance within the Hydrazide Class of Compounds

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached. researchgate.net This functional group is a crucial building block in organic chemistry, serving as a key intermediate for the synthesis of various heterocyclic compounds such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com The derivatives of hydrazides, particularly hydrazones which contain the azometine (–NHN=CH–) group, are a focal point for new drug development. nih.govhygeiajournal.com

The significance of the hydrazide class stems from the wide spectrum of biological activities its derivatives have been shown to possess. mdpi.comtpcj.org Researchers have extensively reported on their potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitumoral, and antiviral agents. nih.govnih.gov The versatility of the hydrazide scaffold allows for molecular modifications that can lead to compounds with enhanced efficacy and novel mechanisms of action, making it a privileged structure in medicinal chemistry. researchgate.nettpcj.organstar.edu.pl

Relationship to Isoniazid (B1672263) (Isonicotinic Acid Hydrazide) and its Relevance in Antimycobacterial Research

2-Chloro-isonicotinic acid hydrazide is structurally analogous to isonicotinic acid hydrazide (Isoniazid or INH), a fundamental first-line drug used in the treatment of tuberculosis (TB). mdpi.com Isoniazid itself is a prodrug, meaning it requires activation within the mycobacterial cell by the catalase-peroxidase enzyme, KatG. mdpi.comnih.gov Once activated, its primary mechanism of action is the inhibition of the synthesis of mycolic acids, which are critical lipid components of the robust cell wall of Mycobacterium tuberculosis. mdpi.comnih.govsmolecule.com

The research into derivatives such as this compound is largely driven by the global health challenge of drug-resistant tuberculosis. mdpi.comnih.gov Modifying the core isoniazid structure is a key strategy for developing new compounds that may circumvent existing resistance mechanisms. mdpi.com The substitution of a chlorine atom at the 2-position of the pyridine (B92270) ring alters the molecule's electronic properties and physical shape. This modification can influence how the compound interacts with its biological targets and may lead to improved antimycobacterial activity. Studies on various isoniazid derivatives have demonstrated that such structural changes can result in compounds with potent activity against both drug-susceptible and resistant strains of M. tuberculosis. nih.govnih.gov Therefore, this compound serves as a lead compound for the development of new antitubercular agents. smolecule.com

Historical Context of Research on Hydrazide Derivatives as Therapeutic Agents

The therapeutic importance of hydrazide derivatives became prominent with the discovery of isoniazid's potent activity against Mycobacterium tuberculosis in the early 1950s. mdpi.comhygeiajournal.com This landmark discovery was a turning point in the treatment of tuberculosis and catalyzed a wave of research into the synthesis and biological evaluation of other hydrazide-containing molecules. hygeiajournal.com

Initially, the research was heavily focused on creating analogues of isoniazid to enhance its potency and address the emerging issue of bacterial resistance. hygeiajournal.com However, as research progressed, it became clear that the therapeutic potential of hydrazides was not limited to antimycobacterial activity. nih.gov Over the subsequent decades, scientific investigations revealed a broad range of pharmacological properties. nih.govtpcj.org Numerous studies have documented the synthesis of hydrazide-hydrazone derivatives and their evaluation for anticonvulsant, anti-inflammatory, antiviral, and antitumoral activities. nih.govnih.gov This extensive body of research has solidified the hydrazide functional group as a highly valuable scaffold in the field of medicinal chemistry for the design of novel therapeutic agents. researchgate.netanstar.edu.pl

Research Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound synsmart.in
CAS Number 58481-04-2 synsmart.in
Molecular Formula C₆H₆ClN₃O smolecule.com
Molecular Weight 171.59 g/mol smolecule.com
Appearance Crystalline Powder synsmart.in
Melting Point 170-175 °C synsmart.in
IUPAC Name 2-chloropyridine-4-carbohydrazide synsmart.in

Table 2: Examples of Antimycobacterial Activity of Hydrazide-Hydrazone Derivatives

Compound/DerivativeTarget OrganismFinding/ActivitySource(s)
2H-chromene/coumarin based acylhydrazonesMycobacterium tuberculosis H37RvMost active compounds demonstrated MIC values at submicromolar concentrations (e.g., 0.13 µM). nih.gov
4-Hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazoneMycobacterium tuberculosis H37RvDemonstrated high antimycobacterial activity (MIC = 0.0730 µM) with minimal cytotoxicity. mdpi.com
(E)-N′-(substituted-benzylidene)isonicotinohydrazide derivativesMycobacterium tuberculosisSome derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL. researchgate.netbenthamdirect.com
Quinoline-Isonicotinic Acid Hydrazide Hybrid (UH-NIP-16)M. tb H37Rv & clinical strain CDC1551Showed potent activity with MIC₅₀ values of 1.86 µM and 3.045 µM, respectively. nih.govacs.org
Isonicotinic acid 2-(2-hydroxy-8-alkyl-tricyclo[...]tridec-13-ylidene)-hydrazidesM. tuberculosisCompounds with alkyl side chains showed the best anti-mycobacterial activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIIYNBBSHJOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207180
Record name Pyridine, 2-chloro-4-carboxylic acid, hydrazide
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-04-2
Record name Pyridine, 2-chloro-4-carboxylic acid, hydrazide
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Record name 58481-04-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-chloro-4-carboxylic acid, hydrazide
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Synthetic Strategies and Derivatization Approaches for 2 Chloro Isonicotinic Acid Hydrazide Analogues

Direct Synthesis Methods of 2-Chloro-isonicotinic Acid Hydrazide

The direct formation of this compound can be accomplished through several reliable synthetic routes, primarily involving the activation of the carboxylic acid moiety or its direct reaction with hydrazine (B178648).

The most straightforward method for preparing this compound is the direct condensation of 2-chloroisonicotinic acid with a hydrazine source, typically hydrazine hydrate (B1144303). This reaction is a nucleophilic acyl substitution where the amino group of hydrazine attacks the carbonyl carbon of the carboxylic acid. The process generally requires heating the reactants, often in a suitable solvent, to drive the reaction forward by removing the water molecule formed as a byproduct. google.com While direct, this method can require elevated temperatures and longer reaction times compared to routes involving more reactive precursors. google.com The hydrazonium salt of the acid can also be formed as an intermediate, which upon heating, yields the final hydrazide product. google.com

To achieve milder reaction conditions and often higher yields, a two-step approach involving the conversion of 2-chloroisonicotinic acid into a more reactive intermediate is commonly employed.

Acyl Chloride Pathway: The carboxylic acid is first converted to its corresponding acyl chloride, 2-chloroisonicotinoyl chloride. This is typically achieved by refluxing the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netresearchgate.net The resulting acyl chloride is highly electrophilic and reacts readily with hydrazine hydrate, often at room temperature or with gentle cooling, to produce this compound in good yield. researchgate.netnih.gov

Ester Pathway: An alternative activation method involves the esterification of 2-chloroisonicotinic acid, for instance, by reacting it with methanol (B129727) in the presence of an acid catalyst to form methyl 2-chloroisonicotinate. researchgate.net This ester can then be treated with hydrazine hydrate in a solvent like ethanol. nih.govnih.gov The reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl, displacing the alcohol (methanol) and forming the stable hydrazide. This method is widely used for the synthesis of various hydrazides. nih.gov

Synthesis of Hydrazone Derivatives from this compound

Hydrazones are a significant class of derivatives synthesized from this compound. Their formation relies on the classic condensation reaction between the terminal primary amine of the hydrazide group and the carbonyl group of aldehydes or ketones. mdpi.com

The synthesis of hydrazones is achieved by reacting this compound with an equimolar amount of an aldehyde or ketone in a suitable solvent, most commonly ethanol. mdpi.comnih.gov The reaction proceeds via nucleophilic addition of the -NH2 group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. This intermediate subsequently undergoes dehydration (elimination of a water molecule) to form a stable carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone linkage, specifically an azomethine group (–NHN=CH–). mdpi.comlibretexts.orglibretexts.org The reaction is often facilitated by the addition of a few drops of an acid catalyst, such as glacial acetic acid, and heating the mixture under reflux for several hours. mdpi.com The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the resulting hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization. mdpi.comnih.gov

A key advantage of hydrazone synthesis is the ability to introduce a wide variety of structural motifs into the final molecule by simply varying the aldehyde or ketone reactant. researchgate.netmdpi.com This strategy is extensively used to create libraries of analogues for chemical and biological screening. By reacting this compound with various aromatic and heterocyclic aldehydes, a diverse range of substituents can be appended to the core structure. researchgate.net For example, condensation with substituted benzaldehydes (e.g., hydroxy-, methoxy-, or nitro-substituted) introduces different phenyl rings, while reaction with heterocyclic aldehydes (e.g., from pyridine (B92270), furan, or thiophene) incorporates other ring systems. nih.gov This modular approach allows for systematic modifications to study structure-activity relationships. researchgate.netnih.gov

Table 1: Examples of Moieties Introduced via Condensation Reactions This table is interactive. Click on the headers to sort.

Aldehyde/Ketone Reactant Resulting Moiety Introduced Reference
Vanillin (4-hydroxy-3-methoxybenzaldehyde) 4-hydroxy-3-methoxyphenyl mdpi.comnih.gov
Salicylaldehyde (2-hydroxybenzaldehyde) 2-hydroxyphenyl mdpi.comnih.gov
3-Acetylpyridine 1-(pyridin-3-yl)ethylidene nih.gov
2,4-Dimethoxyacetophenone 1-(2,4-dimethoxyphenyl)ethylidene mdpi.com
4-Nitrobenzaldehyde 4-nitrophenyl nih.gov

Advanced Synthetic Methodologies for Novel Analogues

Beyond traditional synthetic methods, advanced methodologies are being explored to enhance the efficiency and scope of synthesis for novel analogues of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. For the preparation of hydrazones, microwave activation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.net This "green chemistry" approach is efficient and aligns with principles of sustainable synthesis. researchgate.net

Catalytic Methods: While acid catalysis is common, the use of other catalysts is also being investigated. Lewis acids, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have been shown to be effective catalysts for the preparation of hydrazones under mild conditions. mdpi.com Such methods can offer advantages in terms of selectivity and applicability to sensitive substrates.

Table 2: List of Chemical Compounds

Compound Name
2,4-Dimethoxyacetophenone
2-Chloro-isonicotinic acid
This compound
2-Chloroisonicotinoyl chloride
2-Hydroxy-1-naphthaldehyde
3-Acetylpyridine
4-Nitrobenzaldehyde
Acetic acid
Aldehyde
Cerium(III) chloride heptahydrate
Ethanol
Furan
Hydrazine
Hydrazine hydrate
Ketone
Methanol
Methyl 2-chloroisonicotinate
Oxalyl chloride
Pyridine
Salicylaldehyde
Thionyl chloride
Thiophene
Vanillin

Cyclization Reactions to Form Heterocyclic Ring Systems (e.g., Oxadiazoles, Pyrazoles, Triazoles, Azetidinones)

A primary synthetic route for derivatizing this compound involves cyclization reactions to form various five- and four-membered heterocyclic rings. The hydrazide moiety is a versatile precursor for constructing these systems.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common target in medicinal chemistry. One established method for its synthesis begins with the reaction of an isonicotinic acid hydrazide derivative with carbon disulfide in a basic medium, such as potassium hydroxide (B78521), to yield a 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol intermediate. nih.govresearchgate.net This intermediate can be further modified. Another general approach involves the reaction of the hydrazide with an acid chloride. mdpi.com The initial N,N'-diacylhydrazine intermediate is then cyclized, often using a dehydrating agent like phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

Pyrazoles: Pyrazoles and their partially saturated pyrazoline analogues can be synthesized from hydrazides. A classical approach involves the condensation reaction of a hydrazide with a chalcone (B49325) (an α,β-unsaturated ketone). nih.gov Refluxing this compound with appropriately substituted chalcones in a solvent like ethanol, often with an acid catalyst, leads to the formation of isonicotinoyl pyrazoline derivatives. nih.gov The reaction proceeds through the cyclization of the intermediate hydrazone. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring system can be accessed from the this compound scaffold through several pathways. One common method involves converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This thiosemicarbazide can then be cyclized in the presence of a base like sodium hydroxide to form the corresponding 4H-1,2,4-triazole-3-thiol. researchgate.net Alternatively, the 1,3,4-oxadiazole-2-thiol (B52307) intermediate, mentioned previously, can be converted into a 4-amino-1,2,4-triazole-3-thiol (B7722964) by reacting it with hydrazine hydrate. nih.govresearchgate.net This amino-triazole serves as a versatile building block for further derivatization. nih.govresearchgate.net

Azetidinones: The synthesis of 2-azetidinones, which contain the β-lactam ring, can be achieved via the Staudinger [2+2] ketene-imine cycloaddition. tandfonline.commdpi.com In this process, the this compound is first reacted with an aromatic aldehyde to form a Schiff base (an imine). This intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine. The chloroacetyl chloride forms a ketene (B1206846) in situ, which undergoes a cycloaddition reaction with the imine's C=N bond to construct the 2-azetidinone ring. tandfonline.com

Table 1: Summary of Cyclization Reactions Starting from Isonicotinic Acid Hydrazide Analogues
Target HeterocycleKey ReagentsGeneral MethodReference
1,3,4-OxadiazoleCarbon Disulfide, KOH; or Acid Chloride, POCl₃Reaction with CS₂ followed by cyclization, or formation of a diacylhydrazine followed by dehydration. nih.govresearchgate.netmdpi.com
Pyrazole/PyrazolineChalcones (α,β-unsaturated ketones), Acetic AcidCondensation and subsequent cyclization reaction with chalcones. nih.gov
1,2,4-TriazoleIsothiocyanates, NaOH; or Hydrazine Hydrate (from oxadiazole)Formation of a thiosemicarbazide intermediate followed by cyclization, or conversion from a 1,3,4-oxadiazole intermediate. nih.govresearchgate.netresearchgate.net
2-Azetidinone (β-Lactam)Aromatic Aldehyde, Chloroacetyl Chloride, TriethylamineFormation of a Schiff base followed by Staudinger [2+2] cycloaddition with a ketene. tandfonline.commdpi.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles have been successfully applied to the synthesis of derivatives from the isonicotinic acid hydrazide scaffold, offering significant advantages over conventional techniques. tandfonline.com These approaches aim to reduce waste, lower energy consumption, and avoid hazardous substances.

For the synthesis of 2-azetidinone analogues, traditional methods often require long reaction times (12–16 hours of reflux) and very low temperatures, which are energy-intensive. tandfonline.com In contrast, green methods such as sonication (ultrasound-assisted synthesis) and simple stirring at ambient temperature using molecular sieves have been developed. tandfonline.com

In a typical green synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide, the Schiff base intermediate is reacted with chloroacetyl chloride in a solvent like THF. tandfonline.com The key innovation is the use of sonication or efficient stirring with molecular sieves as a dehydrating agent. These methods have been shown to produce higher yields in significantly shorter reaction times compared to conventional refluxing. tandfonline.com For instance, sonication can complete the reaction in a fraction of the time required for traditional heating methods. These techniques avoid the need for harsh conditions or specialized equipment like a Dean-Stark apparatus for water removal. tandfonline.com

Table 2: Comparison of Synthetic Methods for Azetidinone Analogues of Isonicotinic Acid Hydrazide
MethodConditionsAdvantagesReference
ConventionalReflux for 12-16 hours, often at very low temperatures (-70 to -90°C)Established procedure tandfonline.com
Green (Sonication)Ultrasound irradiation at ambient temperatureShorter reaction times, higher yields, energy efficient tandfonline.com
Green (Stirring)Stirring at ambient temperature with molecular sievesSimple, avoids hazardous solvents and extreme temperatures tandfonline.com

Preparation of Hybrid Compounds Incorporating the this compound Scaffold

The molecular hybridization approach involves combining two or more pharmacophores into a single molecule. This strategy is widely used to develop new compounds with potentially enhanced or novel biological activities. The this compound structure is an attractive scaffold for creating such hybrids.

The synthesis of these hybrids typically involves forming a covalent link between the this compound moiety and another bioactive molecule. For instance, hybrid compounds have been designed by linking the isonicotinic acid hydrazide core to other heterocyclic systems like thiazole (B1198619) or quinoline (B57606). nih.govnih.gov

One synthetic strategy involves reacting this compound with a molecule containing a suitable functional group, such as an aldehyde. A notable example is the synthesis of hybrids containing a quinoline ring. In one study, a series of compounds were prepared based on a 2-chloro-3-formyl quinoline and an aminopyridine structure, which shares features with the isonicotinic scaffold. nih.gov Similarly, the synthesis of 1,2,3-triazole-hydrazone hybrids has been reported, where the hydrazide is condensed with an aldehyde-functionalized triazole to create a larger, multi-ring system. nih.gov These syntheses showcase the utility of the hydrazide group in forming stable linkages, such as hydrazones (C=N-NH), to connect different molecular fragments.

Table 3: Examples of Hybrid Compound Synthesis Strategies
Hybrid StructureKey ScaffoldsLinking ChemistryReference
Quinoline-Hydrazide HybridIsonicotinic Acid Hydrazide, 2-Chloro-3-formyl quinolineCondensation reaction between the hydrazide and an aldehyde to form a hydrazone link. nih.gov
Thiazole-Hydrazide HybridIsonicotinic Acid Hydrazide, ThiazoleSynthesis involving the incorporation of a thiazole core with INH derivatives. nih.gov
Triazole-Hydrazone HybridIsonicotinic Acid Hydrazide, 1,2,3-TriazoleCondensation of the hydrazide with an aldehyde-functionalized triazole. nih.gov

Structure Activity Relationship Sar and Computational Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of isonicotinic acid hydrazide, QSAR is instrumental in identifying the key physicochemical properties that drive their antimycobacterial efficacy.

The biological activity of 2-substituted isonicotinic acid hydrazides, including the 2-chloro derivative, has been quantitatively studied by correlating their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis with various physicochemical parameters. nih.gov These studies have shown a clear dependence of antibacterial activity on the electronic, steric, and lipophilic properties of the substituent at the 2-position. nih.gov

Electronic Effects: The electronic properties of the substituent on the pyridine (B92270) ring are critical. The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of this class of compounds. nih.gov The chlorine atom in 2-Chloro-isonicotinic acid hydrazide is an electron-withdrawing group, which influences the electron density of the entire ring system and, consequently, its interaction with biological targets.

Steric Parameters: The size and shape of the substituent at the 2-position also play a significant role. The steric bulk can affect how the molecule fits into the active site of its target enzyme. QSAR studies on 2-substituted pyridines have demonstrated a dependence of reaction rates, and by extension biological activity, on the steric effects of the substituents. nih.gov

Lipophilic Character: Lipophilicity, often represented by LogP, is a crucial factor for the antimycobacterial activity of hydrazide derivatives. mdpi.com A compound's ability to penetrate the lipid-rich cell wall of Mycobacterium tuberculosis is directly related to its lipophilicity. wjbphs.com SAR studies on related nicotinic acid hydrazides have confirmed that increasing the lipophilicity, for instance by introducing halogen atoms like chlorine or bromine, can lead to enhanced activity. mdpi.com For example, in a series of related isatin hydrazides, the activity decreased in the order of Br > Cl > H, highlighting the importance of lipophilic halogens. mdpi.com

Physicochemical ParameterInfluence on Biological Efficacy of Isonicotinic Acid Hydrazide Derivatives
Electronic Properties (σ)Modulates the reactivity of the pyridine nitrogen, which is essential for the mechanism of action. nih.gov
Steric Factors (Es)Affects the binding affinity of the molecule to its target enzyme's active site. nih.gov
Lipophilicity (LogP/π)Crucial for penetrating the mycobacterial cell wall; increased lipophilicity often correlates with higher activity. mdpi.comwjbphs.com

SAR studies have pinpointed several structural moieties within the this compound molecule that are indispensable for its activity.

Isonicotinic Acid Moiety: The pyridine ring serves as the core scaffold, providing the fundamental structure for interaction with the target. wjbphs.com The reactivity of the ring nitrogen in 2-substituted derivatives is a key determinant of biological activity. nih.gov

Hydrazide Group (-CONHNH₂): This functional group is crucial for the pharmacological activity of this class of compounds against tuberculosis. wjbphs.com The hydrazide moiety is involved in the mechanism of action, which is believed to involve activation by a mycobacterial catalase-peroxidase enzyme (KatG). For many derivatives, the formation of an azomethine linkage (–NHN=CH–) is also a key structural aspect. mdpi.com

2-Position Chlorine Atom: The presence and position of the chlorine atom significantly define the compound's specific activity profile. As a substituent at the 2-position, it directly influences the electronic and steric properties that govern the reactivity of the pyridine ring and its binding capabilities. nih.gov The substitution of a hydrogen atom with a halogen like chlorine is a common strategy to increase lipophilicity and thereby improve cell wall penetration. mdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, binds to a macromolecular target and to characterize the stability and dynamics of the resulting complex.

Molecular docking studies are widely employed to predict the binding modes and affinities of antitubercular agents against their protein targets. chemrxiv.org For this compound, as an analogue of isoniazid (B1672263), the primary predicted target is the mycobacterial enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids in the bacterial cell wall. nih.gov

Computational reverse docking approaches have been used to screen for other potential "druggable" mycobacterial targets for this class of compounds. nih.gov These simulations calculate binding free energies (docking scores) to rank potential interactions. nih.gov While specific binding affinity values for this compound are not detailed in the provided literature, it is expected to show inhibitory action against the same panel of targets as other isoniazid derivatives. Docking studies on related compounds have shown significant binding energies against these targets. nih.govresearchgate.netnanobioletters.com

Potential Mycobacterial TargetFunction
InhAEnoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis; the primary target of isoniazid. nih.gov
KasABeta-ketoacyl-ACP synthase involved in the elongation of fatty acids for mycolic acid synthesis. nih.gov
DprE1Decaprenylphosphoryl-d-ribose oxidase, essential for cell wall arabinan biosynthesis. nih.gov
PknBSerine/threonine-protein kinase that influences cell shape and division. nih.gov
ClpP1P2Protease complex responsible for the degradation of abnormal proteins. nih.gov

Docking simulations provide a detailed view of the interactions between the ligand and the amino acid residues within the target's active site. For this compound binding to its primary target, InhA, the interactions would be analogous to those of isoniazid. These typically involve:

Hydrogen Bonding: The hydrazide moiety is critical for forming hydrogen bonds with key residues in the active site, anchoring the molecule in place.

Hydrophobic and π-π Interactions: The pyridine ring often engages in hydrophobic and/or π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pocket.

Halogen Interactions: The chlorine atom at the 2-position can participate in specific halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity and specificity compared to the unsubstituted parent compound.

These detailed molecular interactions, predicted through in silico docking, help explain the compound's mechanism of action and provide a basis for rational drug design. chemrxiv.org

The insights gained from QSAR and molecular docking studies form the foundation for the computational design of novel analogues with potentially improved activity. mdpi.com By understanding which structural features and physicochemical properties are key for efficacy, medicinal chemists can rationally modify the this compound scaffold.

Strategies for designing new analogues include:

Substituent Modification: Replacing the 2-chloro substituent with other groups (e.g., other halogens, small alkyl groups) to fine-tune the electronic, steric, and lipophilic profile for optimal target engagement and better penetration of the mycobacterial cell wall. mdpi.com

Scaffold Hopping: Altering the core pyridine ring to other heterocyclic systems while retaining the key pharmacophoric features.

Hydrazide Derivatization: Modifying the hydrazide group to form different hydrazone derivatives, which can alter the compound's binding mode and pharmacokinetic properties.

These computationally guided design strategies aim to create new chemical entities with enhanced potency, better selectivity, and improved drug-like properties, offering a pathway to develop more effective therapies against both drug-susceptible and drug-resistant strains of M. tuberculosis. mdpi.comnih.gov

Conformational Analysis and Stereochemical Considerations

A detailed conformational analysis of this compound, which would describe the spatial arrangement of its atoms and the rotation around its single bonds, is not available in published literature. Such an analysis would typically involve the determination of key torsional angles, particularly around the C(O)-NH and NH-NH2 bonds of the hydrazide moiety and the bond connecting the carbonyl group to the pyridine ring. These parameters are crucial for understanding the molecule's three-dimensional shape and its potential interactions with biological targets.

Similarly, stereochemical considerations for this compound appear to be limited. The molecule does not possess any chiral centers, and therefore, the existence of enantiomers or diastereomers is not expected. However, conformational isomers, or conformers, which can interconvert through rotation around single bonds, would exist. The relative energies of these conformers and the barriers to their interconversion have not been computationally modeled or experimentally determined.

For context, studies on related isonicotinic acid hydrazide derivatives often reveal insights into their molecular geometry. For instance, the planarity of the pyridine ring and the orientation of the hydrazide group relative to the ring are common points of investigation. In many analogous structures, the molecule adopts a largely planar conformation, which can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state. However, without specific data for this compound, any such comparisons remain speculative.

Interactive Data Table: Conformational Parameters of this compound

Due to the absence of specific research findings, a data table of conformational parameters cannot be generated.

Metabolic Pathways and Biotransformation Studies

In Vitro and In Vivo Metabolism of 2-Chloro-isonicotinic Acid Hydrazide Derivatives

The metabolism of isonicotinic acid hydrazide and its derivatives has been characterized in both in vitro and in vivo models. The primary metabolic transformations involve hydrolysis and acetylation. In microbial systems, for instance, Sarcina sp. has been shown to metabolize INH to 2-hydroxyisonicotinic acid and citrazinic acid ias.ac.in. In mammals, the metabolism is more complex. The major pathways include acetylation of the hydrazide moiety and hydrolysis of the amide bond nih.gov.

In vivo studies have identified several key metabolites in urine and plasma, including acetylisoniazid, isonicotinic acid, hydrazine (B178648), acetylhydrazine, and diacetylhydrazine frontiersin.orgclinpgx.orgresearchgate.net. The formation of hydrazone conjugates with endogenous molecules like pyruvic acid and ketoglutaric acids has also been documented clinpgx.orgresearchgate.net. These metabolic pathways collectively lead to the deactivation of the parent compound and the generation of various excretable products.

Study TypeModel SystemKey Metabolic Reactions ObservedPrimary Metabolites IdentifiedReference
In Vitro Microbial (Sarcina sp.)Hydroxylation2-hydroxyisonicotinic acid, Citrazinic acid ias.ac.in
In Vivo Mammalian (Human/Rat)Acetylation, HydrolysisAcetylisoniazid, Isonicotinic acid, Hydrazine nih.govfrontiersin.org
In Vivo Mammalian (Human)ConjugationPyridoxal isonicotinoyl hydrazone nih.gov

Role of Hepatic Enzymes (e.g., Cytochrome P450, N-Acetyltransferase) in Biotransformation

The biotransformation of isonicotinic acid hydrazide derivatives is heavily reliant on hepatic enzymes, primarily Arylamine N-acetyltransferase 2 (NAT2) and Cytochrome P450 (CYP) isoforms nih.govfrontiersin.org.

N-Acetyltransferase 2 (NAT2): This enzyme is central to the metabolism of INH and its derivatives nih.gov. NAT2 catalyzes the transfer of an acetyl group from acetyl-CoA to the terminal nitrogen of the hydrazide group, forming acetylisoniazid nih.govresearchgate.net. This acetylation step is a major route of detoxification and inactivation frontiersin.org. NAT2 exhibits genetic polymorphism, leading to different acetylation rates in the population (slow, intermediate, and fast acetylators) clinpgx.orgnih.gov. Slow acetylators metabolize these compounds at a reduced rate, which can lead to higher plasma concentrations of the parent drug clinpgx.orgnih.govnih.gov. NAT2 is also involved in subsequent steps, such as the conversion of hydrazine to acetylhydrazine and acetylhydrazine to the non-toxic diacetylhydrazine nih.govresearchgate.net.

Cytochrome P450 (CYP) Enzymes: The CYP enzyme system, particularly CYP2E1, plays a significant role in the oxidative metabolism of INH metabolites nih.govfrontiersin.org. While not the primary route for the parent drug, CYP2E1 is crucial in the bioactivation of hydrazine and acetylhydrazine into toxic reactive intermediates frontiersin.orgresearchgate.netclinpgx.org. This oxidation process is a key step in the pathway leading to hepatotoxicity frontiersin.org. Other CYP isoforms, including CYP2C19 and CYP3A4, have also been shown to interact with INH, potentially leading to drug-drug interactions nih.govdrugbank.com.

Enzyme FamilySpecific IsoformRole in BiotransformationSubstrate(s)Product(s)Reference
N-Acetyltransferase NAT2Acetylation (Inactivation & Detoxification)Isonicotinic acid hydrazide, Hydrazine, AcetylhydrazineAcetylisoniazid, Acetylhydrazine, Diacetylhydrazine nih.govresearchgate.net
Cytochrome P450 CYP2E1Oxidation (Bioactivation)Hydrazine, AcetylhydrazineReactive free radicals, Diazene, Diazohydroxide frontiersin.orgresearchgate.net
Cytochrome P450 CYP2C19, CYP3A4Inhibition/InteractionIsonicotinic acid hydrazide- nih.govdrugbank.com
Amidases (Not specified)HydrolysisIsonicotinic acid hydrazide, AcetylisoniazidIsonicotinic acid, Hydrazine, Acetylhydrazine nih.govfrontiersin.org

Formation of Metabolites and Reactive Intermediates

The metabolism of this compound, mirroring that of INH, follows two primary pathways that generate a cascade of metabolites nih.gov.

Acetylation Pathway: The predominant pathway begins with the acetylation of the parent compound by NAT2 to form N-acetyl-2-chloro-isonicotinic acid hydrazide. This metabolite is then hydrolyzed by an amidase to yield acetylhydrazine and 2-chloro-isonicotinic acid nih.govresearchgate.net.

Hydrolysis Pathway: Alternatively, the parent compound can be directly hydrolyzed by amidases to produce hydrazine and 2-chloro-isonicotinic acid nih.govfrontiersin.org.

The metabolites acetylhydrazine and hydrazine are of particular significance as they are precursors to toxic species frontiersin.org. Acetylhydrazine and hydrazine undergo oxidation by CYP2E1, generating highly reactive intermediates such as free radicals, diazene, and diazohydroxide frontiersin.orgresearchgate.netnih.gov. These electrophilic species can covalently bind to cellular macromolecules like proteins, contributing to cellular damage frontiersin.orgclinpgx.org. Acetylhydrazine can also be further acetylated by NAT2 to form diacetylhydrazine, a stable and non-toxic metabolite that is excreted clinpgx.orgresearchgate.net.

Implications of Metabolic Pathways for Pharmacological Activity

The metabolism of isonicotinic acid hydrazide derivatives has profound implications for their pharmacological activity. Isoniazid (B1672263) itself is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme (KatG) to exert its antitubercular effect nih.gov. However, the metabolic processes within the human host, particularly N-acetylation by NAT2, are primarily deactivation pathways frontiersin.orgkoreascience.kr.

The acetylation of the terminal -NH2 group effectively inactivates the drug frontiersin.org. Consequently, the rate of acetylation can influence the efficacy of the treatment. Fast acetylators may clear the drug more rapidly, potentially reducing its therapeutic effect if not dosed appropriately.

Furthermore, understanding these metabolic pathways allows for the rational design of new derivatives. By chemically modifying the hydrazide moiety, for instance by creating hydrazone Schiff bases, the molecule can be blocked from the deactivating N-acetylation process. This strategy aims to enhance bioavailability, increase activity, and potentially overcome resistance mechanisms.

Interaction with Endogenous Biomolecules (e.g., Vitamin B6)

A well-documented interaction of isonicotinic acid hydrazide and its derivatives is with Vitamin B6 (pyridoxine) frontiersin.org. The hydrazide functional group is chemically reactive and can form a hydrazone conjugate with pyridoxal-5'-phosphate (PLP), the active form of Vitamin B6 nih.gov. This reaction occurs non-enzymatically nih.gov.

This interaction has two main consequences:

Inactivation of Vitamin B6: The formation of the pyridoxal isonicotinoyl hydrazone renders PLP inactive nih.gov.

Depletion of Vitamin B6: The resulting hydrazone complex is readily excreted in the urine, leading to a net depletion of the body's Vitamin B6 stores nih.gov.

PLP is a crucial coenzyme for many enzymatic reactions, including the synthesis of neurotransmitters like GABA medscape.com. The depletion of PLP by hydrazide derivatives can disrupt these pathways. This mechanism is the basis for the known peripheral neuropathy associated with INH, as PLP is essential for nerve function droracle.airesearchgate.net.

Interactions and Combination Therapy Research

Synergistic Effects with Established Antimycobacterial Agents

The primary mechanism of action for 2-Chloro-isonicotinic acid hydrazide, similar to its parent compound isoniazid (B1672263), is believed to be the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. smolecule.com Research into its interactive properties suggests that it may exhibit synergistic effects when combined with other antitubercular drugs. smolecule.com Synergism, where the combined effect of drugs is greater than the sum of their individual effects, is a highly desirable outcome in combination therapy as it can lead to increased efficacy and potentially lower dosages, reducing the risk of toxicity. While the potential for synergy has been noted, detailed studies quantifying this effect with specific first- and second-line TB drugs are still an area of ongoing investigation. smolecule.com

Strategies for Overcoming Drug Resistance in Mycobacterium tuberculosis

Drug resistance in Mycobacterium tuberculosis often arises from mutations that alter the target enzyme or prevent the activation of a prodrug. nih.gov Isoniazid, for instance, requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.gov A key strategy in developing new drugs is to find compounds that can bypass these resistance mechanisms.

Derivatives of existing drugs, such as this compound, are synthesized in the hope that modifications to the core structure can restore activity against resistant strains. Research indicates that this compound may enhance the efficacy of existing therapies against resistant forms of Mycobacterium tuberculosis. smolecule.com The development of such compounds is seen as a promising starting point for creating new lead compounds in the fight against multidrug-resistant tuberculosis. smolecule.com The overarching goal is to create molecules that either have a different target, are activated by a different pathway, or are less susceptible to the bacterial resistance mechanisms that affect the parent drug. nih.gov

Pharmacokinetic and Pharmacodynamic Interactions in Multi-Drug Regimens

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body and the bacteria) interactions is crucial for designing effective multi-drug regimens. mdpi.com Pharmacokinetic interactions can alter a drug's absorption, distribution, metabolism, and elimination, thereby affecting its concentration and potential for toxicity. mdpi.com Pharmacodynamic interactions can result in synergistic, additive, or antagonistic effects on the targeted pathogen. mdpi.com

For this compound, comprehensive investigations into its specific pharmacokinetic profile and its interactions with metabolic pathways are currently underway to optimize its potential therapeutic use. smolecule.com These studies are essential to determine how the compound is processed by the body in the presence of other medications and to establish a profile that would allow for its safe and effective integration into a complex, multi-drug treatment plan for tuberculosis.

Preclinical Development and Lead Compound Identification

In Vitro and In Vivo Efficacy Studies in Disease Models

The initial stages of preclinical evaluation for 2-Chloro-isonicotinic acid hydrazide have centered on its potential as an antitubercular agent. In vitro studies have demonstrated its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism of action is believed to be similar to its parent compound, isoniazid (B1672263), involving the inhibition of mycolic acid synthesis, which is a crucial component of the bacterial cell wall. smolecule.com

Further research into isonicotinic acid hydrazide derivatives has provided insights that may be relevant to the 2-chloro variant. For instance, studies on various N'-substituted derivatives have shown significant in vitro anti-TB activity against the H37Rv strain of M. tuberculosis. Several of these compounds exhibited notable Minimum Inhibitory Concentration (MIC) values, in some cases as low as 0.60 µg/mL, which compares favorably to the first-line drug ethambutol (MIC of 3.12 µg/mL). researchgate.netchempublishers.com Specifically, halogenated derivatives have been a subject of interest, with some demonstrating promising anti-TB activity. researchgate.netchempublishers.com For example, in one study on nicotinic acid hydrazides, the introduction of a chlorine substituent on a related scaffold resulted in increased activity against M. tuberculosis. mdpi.com While these findings pertain to derivatives, they underscore the potential of the broader isonicotinic acid hydrazide class in antitubercular drug discovery.

Information regarding in vivo efficacy studies specifically for this compound is not extensively detailed in the available literature. However, the general class of isonicotinic acid hydrazide derivatives has been the subject of in vivo evaluation in murine models of tuberculosis, suggesting a potential pathway for future research with the 2-chloro substituted compound.

Evaluation as a Lead Molecule for Novel Therapeutic Agents

This compound is considered a valuable starting point for the development of new lead compounds, particularly in the ongoing search for more effective treatments for multidrug-resistant tuberculosis. smolecule.com The isonicotinic acid hydrazide scaffold itself is a well-established pharmacophore in antitubercular drug design, with isoniazid being a cornerstone of tuberculosis therapy for decades. hygeiajournal.com The rationale for exploring derivatives such as the 2-chloro substituted version is to identify molecules with improved efficacy, better safety profiles, or activity against resistant bacterial strains. smolecule.com

The development of novel therapeutic agents often involves the synthesis and screening of a library of related compounds to identify a lead molecule with the most promising characteristics. In this context, this compound serves as a key intermediate for the synthesis of other bioactive compounds. smolecule.com The exploration of various derivatives, including those with different substitutions on the pyridine (B92270) ring, is a common strategy to optimize the pharmacological properties of the parent molecule.

Development of Hybrid Compounds Integrating the this compound Scaffold

A contemporary approach in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to target multiple pathways or enhance activity. While specific examples of hybrid compounds directly integrating the this compound scaffold are not extensively documented, the broader class of isonicotinic acid hydrazides has been successfully used in the development of such hybrids.

For instance, a recent study focused on the synthesis and evaluation of hybrid compounds containing a quinoline (B57606) moiety linked to an isonicotinic acid hydrazide backbone. One such hybrid, UH-NIP-16, demonstrated potent antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov This particular compound, derived from 2-chloro-3-formyl quinoline and an aminopyridine-containing hydrazide, exhibited a Minimum Inhibitory Concentration (MIC50) of 1.86 µM against the H37Rv strain. nih.gov Although not a direct derivative of this compound, this research highlights the potential of using the isonicotinic acid hydrazide scaffold as a foundation for developing novel hybrid antitubercular agents.

Safety and Selectivity Assessments in Preclinical Models

Preclinical safety and selectivity assessments are paramount in determining the therapeutic potential of a new chemical entity. For isonicotinic acid hydrazide derivatives, cytotoxicity is a key consideration. In studies of related compounds, cytotoxicity has been evaluated against various human cell lines. For example, certain nicotinic acid hydrazide derivatives were found to be devoid of apparent cytotoxicity against HT-29, PC-3, A549, HepG2, and MCF-7 cancer cell lines. mdpi.com

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes of 2-Chloro-isonicotinic Acid Hydrazide and its Schiff Bases

Hydrazides and their Schiff base derivatives, known as hydrazones, readily form stable complexes with various metal ions. nih.gov The presence of carbonyl oxygen, amino nitrogen, and imino nitrogen (in Schiff bases) allows these ligands to coordinate with metal ions in a bidentate or tridentate fashion. researchgate.netftstjournal.com

This compound and its Schiff bases react with salts of various transition metals to yield coordination complexes. The synthesis is typically achieved by reacting the ligand with a metal salt (like chlorides, nitrates, or sulfates) in a suitable solvent, often ethanol, and refluxing the mixture. pen2print.orgunn.edu.ngasianpubs.org The resulting complexes precipitate from the solution and can be isolated.

Studies on the parent compound, isonicotinic acid hydrazide (INH), and its derivatives have demonstrated the formation of complexes with a host of divalent and trivalent transition metal ions. These include copper(II), nickel(II), cobalt(II), iron(II/III), zinc(II), manganese(II), and dioxouranium(II). ias.ac.inresearchgate.netnih.gov The stoichiometry of these complexes is commonly found to be in a 1:1 or 1:2 metal-to-ligand ratio. unn.edu.ngresearchgate.net The ligand can coordinate as a neutral molecule or as a deprotonated anion, depending on the reaction conditions and the pH of the medium. In many cases, the resulting complexes exhibit distinct geometries, such as octahedral, square planar, or tetrahedral, which are influenced by the nature of the metal ion and the ligand. ftstjournal.compen2print.orgnih.gov For instance, complexes of Co(II), Ni(II), and Mn(II) with INH derivatives often adopt an octahedral geometry, while Cu(II) complexes can be square planar or distorted octahedral. pen2print.orgresearchgate.netnih.gov

Elemental Analysis: This technique is fundamental for determining the empirical formula of the complexes, which helps in establishing the metal-to-ligand stoichiometry. unn.edu.ngajol.info

Molar Conductance Measurements: By measuring the conductivity of the complex in a solvent like DMSO or DMF, its electrolytic nature can be determined. Low conductivity values suggest non-electrolytic complexes where anions are coordinated to the metal ion, while higher values indicate that the anions are outside the coordination sphere. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's donor atoms involved in coordination. A significant shift (typically downwards) in the frequency of the C=O (carbonyl) and C=N (azomethine in Schiff bases) stretching vibrations upon complexation indicates that the oxygen and nitrogen atoms are involved in bonding with the metal ion. researchgate.netftstjournal.comajol.info The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The position and number of d-d transition bands are characteristic of the stereochemistry around the central metal ion, helping to distinguish between octahedral, tetrahedral, or square planar arrangements. researchgate.netnih.govnih.gov

Magnetic Susceptibility Measurements: This method helps determine the number of unpaired electrons in the complex, which in turn provides information about the oxidation state and the geometry of the central metal ion (e.g., high-spin vs. low-spin octahedral complexes). researchgate.netasianpubs.orgias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination sites. A shift in the resonance of protons or carbons near the donor atoms upon complexation provides evidence of bonding. researchgate.netjconsortium.com

Mass Spectrometry: This technique helps in confirming the molecular weight of the ligand and its complexes, further corroborating the proposed structures. researchgate.netorientjchem.org

Table 1: Summary of Characterization Techniques for Metal Complexes

Technique Information Obtained Typical Findings for Hydrazide/Hydrazone Complexes
Elemental Analysis Metal-to-ligand ratio, empirical formula Stoichiometry of 1:1 or 1:2 (Metal:Ligand) is common. nih.gov
Molar Conductance Electrolytic or non-electrolytic nature Varies depending on whether anions are inside or outside the coordination sphere.
Infrared (IR) Spectroscopy Identification of coordination sites Shift of ν(C=O) and ν(C=N) bands to lower frequencies; appearance of new ν(M-N) and ν(M-O) bands. ftstjournal.comajol.info
UV-Vis Spectroscopy Electronic transitions, geometry of the complex d-d transition bands suggest octahedral, tetrahedral, or square planar geometries. ias.ac.innih.gov
Magnetic Susceptibility Number of unpaired electrons, magnetic moment Helps confirm oxidation state and geometry (e.g., paramagnetic for Cu(II), high-spin Co(II)). researchgate.netasianpubs.org

| NMR Spectroscopy | Structural elucidation of diamagnetic complexes | Downfield or upfield shifts of proton/carbon signals near the coordination sites. jconsortium.com |

Biological Activities of Metal Complexes

The coordination of metal ions to biologically active ligands like this compound can have a profound impact on their pharmacological properties. Chelation can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes and ultimately increasing its potency. ajol.info

A substantial body of research demonstrates that metal complexes of isonicotinic acid hydrazide and its derivatives often exhibit greater antimicrobial activity than the free ligands. unn.edu.ngajol.infonih.gov This enhancement is observed against a range of Gram-positive and Gram-negative bacteria, as well as fungi. asianpubs.orgresearchgate.netmdpi.com The increased activity is often attributed to Tweedy's chelation theory, which suggests that upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layer of the cell membrane. ajol.info

The antitubercular activity of isoniazid (B1672263) is known to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. mdpi.comsmolecule.com Metal chelation can augment this activity. Studies have shown that introducing a chlorine substituent to hydrazide derivatives can increase antitubercular efficacy. mdpi.com Furthermore, complexation with metals such as copper has been postulated as a critical step in the antitubercular mechanism of action. nih.gov The metal complexes may have a different or more efficient mechanism of inhibiting essential enzymes within the pathogen. researchgate.netmdpi.com

Table 2: Comparative Antimicrobial Activity

Compound/Complex Organism Activity
Isonicotinic Acid Hydrazide Ligand S. aureus, E. coli Moderate activity unn.edu.ng
Mn(II), Co(II), Cu(II), Zn(II) Complexes of INH S. aureus, E. coli Higher activity than the free ligand unn.edu.ng
Schiff Base Ligand S. aureus, E. coli, C. albicans Active researchgate.netnih.gov

The mechanism behind the enhanced biological activity of metal complexes is often linked to their ability to inhibit essential enzymes in pathogens. researchgate.netasianpubs.org Aroylhydrazones and their coordination compounds are known to act as enzyme inhibitors. mdpi.com The formation of a chelate ring structure can impose geometric constraints that make the molecule a better fit for the active site of a target enzyme. The metal ion itself can also be a key factor, acting as a Lewis acid and facilitating interactions with the enzyme.

Metal complexes of substituted hydrazones have been explored as models for understanding enzyme inhibition mechanisms. orientjchem.orgsemanticscholar.org Chelation can also lead to the cleavage of DNA strands, another potential pathway for antimicrobial and cytotoxic effects. semanticscholar.org The specific metal ion plays a crucial role; for instance, copper complexes are often studied for their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and cell death. nih.gov

The unique properties of metal complexes are also being explored for applications in targeted drug delivery. By modifying the structure of the ligand or incorporating the complex into a larger delivery system, it may be possible to direct the therapeutic agent specifically to cancer cells or infected tissues, thereby increasing efficacy and reducing side effects.

One such strategy involves the use of nanoparticle carriers. For example, hydrazone complexes have been loaded into folic acid-functionalized human serum albumin (HSA) nanoparticles. frontiersin.org Since many cancer cells overexpress folate receptors, these nanoparticles are preferentially taken up by tumor cells, delivering the cytotoxic metal complex directly to the target site. This approach enhances the anticancer activity and selectivity of the compounds, demonstrating the potential of combining coordination chemistry with nanomedicine for targeted therapies. frontiersin.org

Computational Studies on Metal-Ligand Interactions

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricacies of metal-ligand interactions at an electronic level. These theoretical studies provide valuable insights into the geometric and electronic structures of coordination complexes, complementing experimental findings. They allow for the calculation of various molecular properties, including optimized geometries, bond lengths, bond angles, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Despite a comprehensive search of scientific literature, specific computational studies focusing solely on the metal complexes of this compound were not found. Research in this area tends to focus on the broader families of isonicotinic acid hydrazide (isoniazid) and its various derivatives.

For structurally related compounds, such as Schiff base derivatives of isonicotinohydrazide, DFT calculations have been employed to predict and analyze their coordination behavior with various transition metals. These studies often utilize the B3LYP functional with basis sets like LANL2DZ to optimize the molecular geometries of the ligands and their metal complexes. Such calculations help in understanding the coordination modes of the ligand, predicting the geometry of the complexes (e.g., octahedral, tetrahedral), and analyzing the nature of the metal-ligand bond.

Theoretical investigations on related hydrazone ligands have also explored parameters like global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity index) derived from the HOMO and LUMO energies. These parameters are instrumental in predicting the reactivity and stability of the complexes. Furthermore, Molecular Electrostatic Potential (MEP) maps are often generated to visualize the electronic distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

While detailed research findings and data tables for this compound complexes are not available in the reviewed literature, the established methodologies used for similar systems provide a clear framework for how such a computational study would be conducted. Future theoretical work is necessary to specifically characterize the metal-ligand interactions of this particular compound and to build a comprehensive understanding of its coordination chemistry.

Future Perspectives and Emerging Research Avenues for 2 Chloro Isonicotinic Acid Hydrazide

Exploration of New Chemical Space for Derivative Synthesis

The chemical framework of 2-chloro-isonicotinic acid hydrazide offers a versatile platform for the synthesis of a wide array of derivatives with potentially enhanced efficacy and novel mechanisms of action. A primary strategy involves the chemical modification of the hydrazide functional group to create new molecular entities. mdpi.com This approach aims to not only improve antimycobacterial potency but also to potentially circumvent the metabolic pathways, such as enzymatic acetylation, that affect the parent compound, isoniazid (B1672263). mdpi.com

Research has focused on creating hybrid molecules and Schiff bases, which have shown significant biological activities. The synthesis of hydrazones, for instance, by reacting the hydrazide with various aldehydes and ketones, has yielded compounds with a broad spectrum of pharmacological potential, including antimicrobial and cytotoxic properties. mdpi.comresearchgate.net Studies indicate that the introduction of specific functional groups can significantly influence the biological activity. For example, the presence of lipophilic, electron-withdrawing halogen groups on associated phenyl rings has been shown to improve antimycobacterial activity. mdpi.com The synthesis of hybrid compounds, such as a quinoline-isonicotinic acid hydrazide hybrid, has produced lead molecules with potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov

Future exploration will likely focus on creating extensive libraries of derivatives by reacting this compound with diverse chemical moieties. This includes the synthesis of azetidinone analogs and complexes with various transition metals, which have been shown to possess interesting biological properties. researchgate.nettandfonline.commdpi.com

Derivative ClassSynthetic StrategyPotential Biological Activity
Hydrazones Condensation of the hydrazide group with various aldehydes and ketones.Antimicrobial, Antitubercular, Cytotoxic. mdpi.comresearchgate.net
Schiff Bases Reaction with active carbonyl groups to form an azomethine group (-N=CH-).Antimicrobial, Anti-inflammatory, Antitumor. researchgate.netmdpi.com
Hybrid Molecules Covalent linking with other bioactive scaffolds (e.g., quinoline).Potent activity against drug-resistant M. tuberculosis. nih.gov
Azetidinone Analogs Cyclization reactions to form a β-lactam ring structure.Antimicrobial. tandfonline.com
Metal Complexes Coordination with transition metal ions (e.g., Cu(II), Co(II), Ni(II)).Antimicrobial, Antitumor. researchgate.netmdpi.com

Deeper Understanding of Mechanism of Action and Resistance Development

The presumed mechanism of action for this compound is similar to that of isoniazid, which involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. mdpi.com Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). mdpi.com However, the precise molecular interactions and the potential for alternative targets for its chlorinated analog are not fully understood. Quantitative structure-activity relationship (QSAR) studies suggest that the reactivity of the pyridine (B92270) nitrogen atom is crucial for the biological activity of 2-substituted isonicotinic acid hydrazides. nih.gov

A significant challenge in tuberculosis therapy is the emergence of drug-resistant strains. researchgate.net Resistance to isoniazid is well-documented. nih.gov Therefore, a critical avenue of future research is to determine if derivatives of this compound can overcome existing resistance mechanisms or if they are susceptible to similar pathways. Research into hybrid molecules that exhibit high binding affinities with multiple protein targets in M. tuberculosis offers a promising strategy to reduce the likelihood of resistance development. nih.gov

Future research must prioritize:

Elucidation of Molecular Targets: Identifying the specific enzymes and pathways inhibited by this compound and its derivatives.

Activation Pathways: Investigating whether the compound is a prodrug and identifying the activating enzymes within Mycobacterium tuberculosis.

Resistance Studies: Exposing resistant strains of M. tuberculosis to new derivatives to understand cross-resistance patterns and identify compounds effective against MDR and extensively drug-resistant (XDR) TB.

Metabolic Profiling: Understanding how the compound is metabolized in humans is crucial, as pathways like N-acetyltransferase acetylation can significantly impact drug efficacy and side effects. mdpi.com

Integration with Nanotechnology and Advanced Drug Delivery Systems

Modern drug delivery systems offer the potential to significantly enhance the therapeutic efficacy of compounds like this compound. Nanotechnology-based platforms can improve drug solubility, protect the drug from degradation, and enable targeted and sustained release, thereby maximizing its effect while minimizing systemic toxicity. nih.govmdpi.com

Several types of nanoparticles could be explored for the delivery of this compound and its derivatives. Chitosan nanoparticles, for example, are particularly promising due to their biocompatibility, biodegradability, and mucoadhesive properties, which can prolong residence time and improve absorption after oral administration. mdpi.com Their pH-sensitive nature allows for controlled drug release in different environments of the gastrointestinal tract. mdpi.com Inorganic-organic hybrid systems, such as layered double hydroxides (LDHs), have also been utilized for the sustained release of related compounds like nicotinic acid. nih.gov

The integration of these advanced delivery systems could address key pharmacological challenges and represents a significant area for future development.

Nanocarrier SystemKey FeaturesPotential Advantages for this compound
Chitosan Nanoparticles Biocompatible, mucoadhesive, pH-sensitive. mdpi.comImproved oral bioavailability, sustained release, targeted delivery to the gastrointestinal tract. mdpi.com
Lipid-Based Nanoparticles (e.g., Liposomes) Can encapsulate both hydrophilic and hydrophobic drugs, biocompatible. nih.govEnhanced cellular uptake, protection from metabolic degradation.
Polymeric Nanoparticles (e.g., PEGylated) Prolonged circulation time, reduced immunogenicity. nih.govImproved pharmacokinetic profile, sustained drug levels in plasma.
Inorganic Nanohybrids (e.g., LDHs) High drug loading capacity, sustained release profile. nih.govControlled and prolonged release kinetics, potentially reducing dosing frequency.

Clinical Translational Research Opportunities and Challenges

Translating promising preclinical findings for this compound derivatives into clinical applications presents both significant opportunities and considerable challenges. The primary opportunity lies in the urgent need for new anti-TB drugs, especially those active against resistant strains. mdpi.com Derivatives that show high in vitro potency and low cytotoxicity in human cell lines are strong candidates for further development. mdpi.comnih.gov

However, the path from laboratory to clinic is complex. A major challenge is conducting comprehensive preclinical evaluations, including absorption, distribution, metabolism, and excretion (ADME) studies, to predict the compound's behavior in humans. mdpi.com The potential for side effects, a known issue with isoniazid, must be thoroughly investigated for any new derivative. wjbphs.com

Key steps in the translational pathway include:

In Vivo Efficacy Studies: Testing lead compounds in established animal models of tuberculosis to confirm their therapeutic effect.

Pharmacokinetic and Toxicological Profiling: Detailed analysis of the drug's journey through the body and assessment of its safety in animal models.

Investigational New Drug (IND) Application: Submission of comprehensive preclinical data to regulatory authorities to gain approval for human trials.

Phase I-III Clinical Trials: Rigorous testing in humans to evaluate safety, optimal dosing, and efficacy compared to existing treatments.

Overcoming these hurdles requires substantial investment and interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians.

Investigation into Broader Therapeutic Applications Beyond Tuberculosis

While the primary focus has been on antitubercular activity, the chemical scaffold of isonicotinic acid hydrazide is known to be a source of compounds with a wide range of biological activities. Preliminary research suggests that derivatives of this compound could have therapeutic potential in other areas of medicine.

Hydrazone derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net This suggests a potential role in combating common bacterial infections, particularly those caused by resistant organisms. Furthermore, some nicotinic acid hydrazide derivatives and their metal complexes have been reported to possess antitumor activities. researchgate.net Cytotoxicity screening of newly synthesized compounds against various human cancer cell lines (such as colon, prostate, lung, liver, and breast cancer cells) has been undertaken and could be a fruitful area for future research. mdpi.com

The exploration of these broader applications could significantly expand the therapeutic value of this class of compounds.

Potential Therapeutic AreaRationale / Supporting Evidence
General Antibacterial Hydrazone derivatives show in vitro activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. mdpi.com
Anticancer Certain isonicotinic acid hydrazide derivatives and their metal complexes have shown cytotoxicity against human cancer cell lines. mdpi.comresearchgate.net
Anti-inflammatory Related hydrazones of isonicotinic acid have been reported to have anti-inflammatory properties. researchgate.net
Antifungal Schiff base hydrazones have been investigated for antifungal activity. mdpi.com

Q & A

Q. Can biocatalytic methods improve the sustainability of hydrazide synthesis?

  • Methodological Answer : Enzymatic approaches using amidase from Bacillus smithii enable solvent-free synthesis of pyrazine-2-carboxylic acid hydrazide. Optimization via response surface methodology (RSM) achieves >90% molar conversion in fed-batch reactors .

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